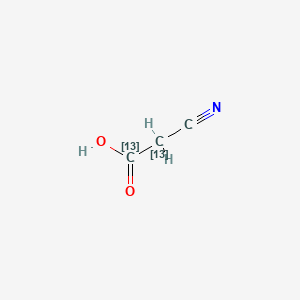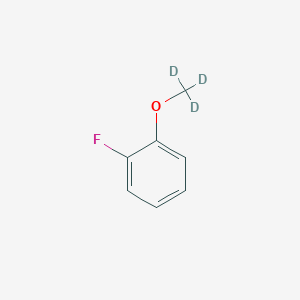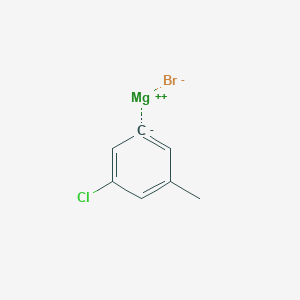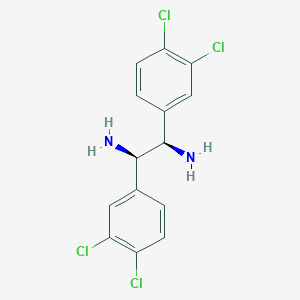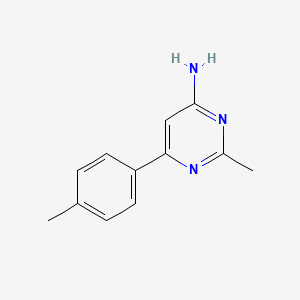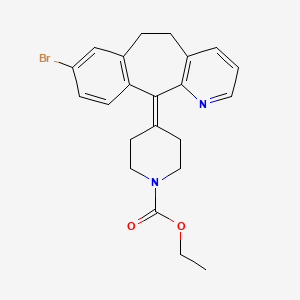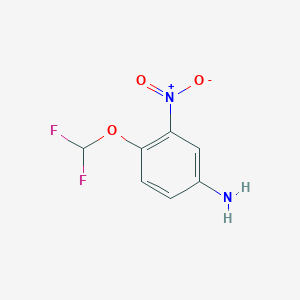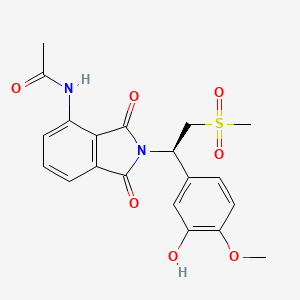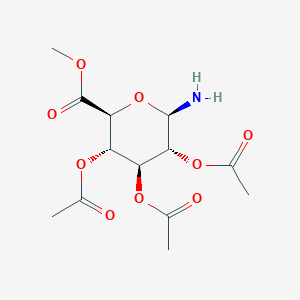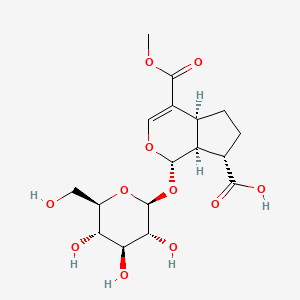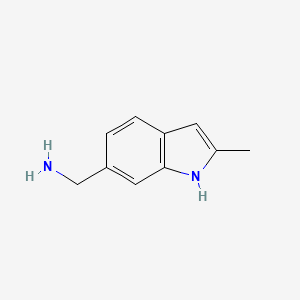
5-Ethyl-3-(1-methylethyl)-2-Nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(1-methylethyl)-2-Nonanol is an organic compound belonging to the class of alcohols It is a branched-chain alcohol with a nonane backbone, featuring ethyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(1-methylethyl)-2-Nonanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(1-methylethyl)-2-Nonanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, phosphorus tribromide (PBr3) for converting to a bromide.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonanone or 5-Ethyl-3-(1-methylethyl)-2-Nonanal.
Reduction: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonane.
Substitution: Formation of 5-Ethyl-3-(1-methylethyl)-2-Nonyl chloride or bromide.
Scientific Research Applications
5-Ethyl-3-(1-methylethyl)-2-Nonanol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(1-methylethyl)-2-Nonanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and activity. The compound’s hydrophobic alkyl chain can also affect its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-Nonanol: Lacks the isopropyl group, resulting in different physical and chemical properties.
3-(1-Methylethyl)-2-Nonanol: Lacks the ethyl group, leading to variations in reactivity and applications.
2-Nonanol: A simpler structure without the ethyl and isopropyl substituents, used as a reference compound in studies.
Uniqueness
5-Ethyl-3-(1-methylethyl)-2-Nonanol is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. Its branched structure can influence its reactivity, solubility, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C14H30O |
|---|---|
Molecular Weight |
214.39 g/mol |
IUPAC Name |
5-ethyl-3-propan-2-ylnonan-2-ol |
InChI |
InChI=1S/C14H30O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11-15H,6-10H2,1-5H3 |
InChI Key |
GITRYWXMOMZCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(C(C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
